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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-
Hydroxyindole-3-carboxaldehyde, a significant plant metabolite and a valuable building block

in medicinal chemistry.[1][2] This document outlines the key spectroscopic data, experimental

protocols for its synthesis and characterization, and visual representations of relevant chemical

processes.

Core Spectroscopic Data
The unique molecular structure of 4-Hydroxyindole-3-carboxaldehyde gives rise to a distinct

spectroscopic fingerprint. The following tables summarize the key quantitative data from

various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.35 br s 1H Indole N-H

10.54 br s 1H Phenolic O-H

9.64 s 1H Aldehyde C-H

8.37 s 1H H-2

7.13 t, J = 8.1 Hz 1H H-6

6.95 dd, J = 8.1, 0.9 Hz 1H H-7

6.54 dd, J = 8.1, 0.9 Hz 1H H-5

Data sourced from ChemicalBook[3]

Note on ¹³C NMR: Experimental ¹³C NMR data for 4-Hydroxyindole-3-carboxaldehyde is not

readily available in the reviewed literature. However, based on the known shifts of indole-3-

carboxaldehyde and the substituent effects of a hydroxyl group on a benzene ring, the following

chemical shifts can be predicted.

Predicted ¹³C NMR (DMSO-d₆):
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Chemical Shift (δ) ppm Assignment

~185 C=O (Aldehyde)

~155 C-4 (bearing OH)

~138 C-7a

~135 C-2

~125 C-3a

~123 C-6

~118 C-3

~110 C-5

~108 C-7

Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for confirming the elemental composition of 4-
Hydroxyindole-3-carboxaldehyde.

Parameter Value

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

Monoisotopic Mass 161.0477 Da

Data sourced from PubChem.[2]

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not published,

the fragmentation of 4-Hydroxyindole-3-carboxaldehyde under electron ionization is

expected to involve the initial loss of the formyl group (CHO) and subsequent fragmentation of

the indole ring.

Infrared (IR) Spectroscopy
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Specific experimental IR data for 4-Hydroxyindole-3-carboxaldehyde is not available.

However, the spectrum is expected to show characteristic absorption bands for the functional

groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H and N-H stretching

~3100 Aromatic C-H stretching

~1650 C=O stretching (aldehyde)

1600-1450 Aromatic C=C stretching

~1250 C-O stretching (phenol)

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Hydroxyindole-3-carboxaldehyde in a suitable solvent like

methanol or ethanol is expected to exhibit absorption maxima characteristic of the indole

chromophore conjugated with a carbonyl group. While specific experimental data is not

available, related compounds like indole-3-carboxaldehyde show absorption maxima in the

range of 240-300 nm.[4]

Experimental Protocols
Synthesis of 4-Hydroxyindole-3-carboxaldehyde
A common method for the synthesis of 4-Hydroxyindole-3-carboxaldehyde is the Vilsmeier-

Haack formylation of 4-hydroxyindole.[3]

Materials:

4-Hydroxyindole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous
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Ice-methanol bath

30% aqueous sodium hydroxide solution

5N Hydrochloric acid

Methanol for recrystallization

Procedure:

Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride to anhydrous

N,N-dimethylformamide with stirring.

After 15 minutes, add a solution of 4-hydroxyindole in anhydrous DMF dropwise to the

mixture while maintaining the cold temperature.

Allow the reaction mixture to stir at room temperature for 2 hours.

Cool the mixture in an ice bath and quench the reaction by the slow addition of water.

Basify the mixture with a 30% aqueous sodium hydroxide solution and continue stirring for

15 minutes.

Acidify the mixture to a pH of 4 with 5N hydrochloric acid to precipitate the product.

Collect the precipitate by filtration, wash with water, and dry.

Recrystallize the crude product from methanol to obtain pure 4-Hydroxyindole-3-
carboxaldehyde as yellow crystals.[3]

Spectroscopic Characterization
General Considerations: For all spectroscopic analyses, the synthesized and purified 4-
Hydroxyindole-3-carboxaldehyde should be thoroughly dried to remove any residual solvent.

NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52

for ¹³C).

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g.,

electrospray ionization - ESI).

Acquire the mass spectrum in both positive and negative ion modes to determine the

molecular ion peak and fragmentation pattern.

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate

mass measurement for elemental composition determination.

IR Spectroscopy:

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a

thin, transparent disk.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

UV-Vis Spectroscopy:
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Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., methanol or

ethanol).

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a

spectrophotometer.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
The following diagrams illustrate the synthesis workflow and the classification of 4-
Hydroxyindole-3-carboxaldehyde.

4-Hydroxyindole +
POCl3 + DMF

Vilsmeier-Haack
Formylation

1. 0°C to rt Aqueous Workup &
Acidification

2. Quenching Recrystallization
(Methanol)

3. Isolation
4-Hydroxyindole-3-carboxaldehyde

4. Purification

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Hydroxyindole-3-carboxaldehyde.

4-Hydroxyindole-3-carboxaldehyde

Indole Alkaloid Plant Metabolite Building Block for
Fluorescent Probes

Click to download full resolution via product page

Caption: Chemical and functional classification of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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